molecular formula C24H21NO2 B14330840 Methyl 1,4,5-triphenyl-2,5-dihydro-1H-pyrrole-2-carboxylate CAS No. 106239-06-9

Methyl 1,4,5-triphenyl-2,5-dihydro-1H-pyrrole-2-carboxylate

Cat. No.: B14330840
CAS No.: 106239-06-9
M. Wt: 355.4 g/mol
InChI Key: RKQUNANTQFPVOK-UHFFFAOYSA-N
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Description

Methyl 1,4,5-triphenyl-2,5-dihydro-1H-pyrrole-2-carboxylate is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its three phenyl groups attached to the pyrrole ring, making it a triphenyl derivative. The presence of the ester group (carboxylate) further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,4,5-triphenyl-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a suitable intermediate, followed by cyclization and esterification steps. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems would be essential to maintain consistency and efficiency. The choice of raw materials, reaction conditions, and purification techniques would be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4,5-triphenyl-2,5-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the ester group or the aromatic rings.

    Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 1,4,5-triphenyl-2,5-dihydro-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which Methyl 1,4,5-triphenyl-2,5-dihydro-1H-pyrrole-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and triggering a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole, 2,4,5-triphenyl-: Another triphenyl derivative with a different heterocyclic core.

    Ethyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: A similar compound with an ethyl ester group instead of a methyl ester.

Uniqueness

Methyl 1,4,5-triphenyl-2,5-dihydro-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern and the presence of the methyl ester group

Properties

CAS No.

106239-06-9

Molecular Formula

C24H21NO2

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 1,4,5-triphenyl-2,5-dihydropyrrole-2-carboxylate

InChI

InChI=1S/C24H21NO2/c1-27-24(26)22-17-21(18-11-5-2-6-12-18)23(19-13-7-3-8-14-19)25(22)20-15-9-4-10-16-20/h2-17,22-23H,1H3

InChI Key

RKQUNANTQFPVOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C=C(C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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